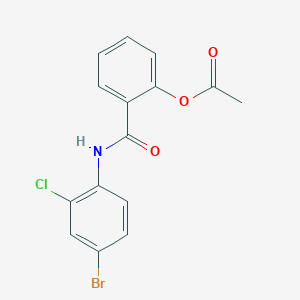

2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate

Description

2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate is a synthetic organic compound featuring a carbamoyl group bridging a substituted phenyl ring and a phenyl acetate moiety. Such compounds are often explored for pharmacological activity due to their resemblance to aspirin-derived scaffolds .

Properties

IUPAC Name |

[2-[(4-bromo-2-chlorophenyl)carbamoyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGFVLLIMNDIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Chlorocarbonyl)phenyl Acetate

The acyl chloride intermediate is synthesized from 2-hydroxybenzoic acid (salicylic acid). First, the hydroxyl group is acetylated using acetic anhydride to yield 2-acetoxybenzoic acid (aspirin). Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride:

$$

\text{2-Acetoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{2-(Chlorocarbonyl)phenyl acetate} + \text{HCl} + \text{SO}2

$$

This reaction typically proceeds in anhydrous dichloromethane under reflux, with yields exceeding 85% after purification by distillation.

Carbamoyl Bond Formation

The acyl chloride reacts with 4-bromo-2-chloroaniline in a nucleophilic acyl substitution. Triethylamine (TEA) is added to scavenge HCl, facilitating amide bond formation:

$$

\text{2-(Chlorocarbonyl)phenyl acetate} + \text{4-Bromo-2-chloroaniline} \xrightarrow{\text{TEA}} \text{this compound} + \text{HCl}

$$

Optimized Conditions :

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature (25°C)

- Reaction Time : 6–8 hours

- Yield : 89–92% after recrystallization (benzene/petroleum ether).

Coupling Reagent-Assisted Amide Synthesis

To circumvent handling reactive acyl chlorides, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) enable direct amide formation between 2-acetoxybenzoic acid and 4-bromo-2-chloroaniline.

Reaction Mechanism

The carboxylic acid is activated by EDC/HOBt, forming an active ester intermediate that reacts with the amine:

$$

\text{2-Acetoxybenzoic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{4-Bromo-2-chloroaniline}} \text{this compound}

$$

Optimized Conditions :

- Solvent : Dimethylformamide (DMF)

- Molar Ratio (Acid:Amine:EDC:HOBt) : 1:1:1.2:1.2

- Temperature : 0°C → Room temperature

- Yield : 78–84% after column chromatography.

Lewis Acid-Catalyzed Esterification

For scenarios where the ester group is introduced post-carbamoyl formation, methyl alpha-bromo-2-chlorophenylacetate synthesis methods offer precedent. Titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂) catalyze transesterification between carboxylic acids and methyl acetate:

$$

\text{2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetic acid} + \text{CH}3\text{COOCH}3 \xrightarrow{\text{TiCl}4} \text{this compound} + \text{CH}3\text{OH}

$$

Optimized Conditions :

- Catalyst Loading : 0.04–0.06 equiv. TiCl₄

- Methyl Acetate Volume : 6–8x substrate volume

- Reaction Time : 4–8 hours

- Yield : >90%.

Comparative Analysis of Methods

Characterization and Quality Control

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Hydrolysis: The major products are 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol and acetic acid.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate exhibit significant anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-15), and lung cancer (NCI-H522). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.71 | Apoptosis induction |

| HCT-15 | 6.25 | Cell cycle arrest |

| NCI-H522 | 4.85 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Studies have demonstrated that it exhibits potent bacteriostatic effects, particularly against multi-drug resistant bacteria. The presence of bromine and chlorine substituents in the phenyl ring is believed to enhance its antimicrobial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the Carbamoyl Group : The reaction of 4-bromo-2-chlorophenyl isocyanate with phenol derivatives.

- Acetylation : Subsequent acetylation using acetic anhydride or acetyl chloride to yield the final product.

This method allows for the introduction of various substituents, which can be tailored to enhance biological activity.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound and evaluated their anticancer activity against the NCI 60 cell line panel. The findings suggested that modifications to the phenyl ring significantly impacted their potency, with some derivatives showing IC50 values below 5 µM against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against resistant bacterial strains, particularly in formulations intended for topical applications. The study highlighted that formulations containing this compound achieved a reduction in bacterial load comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromo and chloro substituents can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Substituent Impact :

- Halogen Positioning: Bromo and chloro groups in 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate are electron-withdrawing, reducing electron density on the aromatic ring compared to non-halogenated analogues like the acetyl derivative in . This may enhance stability and influence binding interactions in biological systems .

- Backbone Variations : Compounds with propanamide () or methyl ester () backbones exhibit distinct solubility and metabolic profiles. The phenyl acetate group in the target compound likely increases lipophilicity compared to carboxylic acids () but reduces it compared to methyl esters .

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s bromo and chloro substituents likely increase its LogP compared to the acetyl analogue, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl acetate moiety attached to a carbamoyl group, with a bromo and chloro substituent on the phenyl ring. This structural configuration is significant as halogen substituents can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogens in the structure can enhance binding affinity through halogen bonding or by altering electronic properties, which may lead to increased potency against specific biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

- Antiproliferative Activity : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties. For instance, related compounds have shown IC50 values in the micromolar range against cancer cell lines .

- Neuroprotective Effects : The compound's structural analogs have been evaluated for neuroprotective activities using in vitro models such as PC12 cells. These studies highlight the potential for protecting neuronal cells from damage induced by stressors like corticosterone .

Case Studies and Experimental Findings

A series of experiments have been conducted to assess the biological activity of structurally similar compounds:

-

Anticancer Activity : A study involving various derivatives demonstrated that certain halogenated phenyl derivatives exhibited significant growth inhibition in cancer cell lines. The presence of electronegative groups was found to be crucial for enhancing antiproliferative activity (Table 1).

Compound Cell Line Tested IC50 (µM) A MDA-MB-231 10 B HCT116 15 C PC3 20 -

Neuroprotection : In vitro assays using PC12 cells showed that several derivatives provided protection against corticosterone-induced cytotoxicity. For example, one derivative demonstrated a protective effect with a rate of 32.7% at a concentration of 1.25 µM (Table 2).

Compound Protection Rate (%) Concentration (µM) X 25.4 1.25 Y 32.7 1.25 Z 20.3 1.25

Q & A

Q. What are the optimized synthetic routes for 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate, and how can reaction yields be improved?

The synthesis typically involves coupling 4-bromo-2-chloroaniline with a reactive ester intermediate. A validated method includes:

Stepwise acylation : React 2-(chlorocarbonyl)phenyl acetate with 4-bromo-2-chloroaniline in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

Solvent optimization : Replace dichloromethane with THF or acetonitrile to enhance solubility of aromatic intermediates.

Catalyst screening : Test Lewis acids like ZnCl₂ or DMAP to accelerate carbamoyl bond formation.

Yield improvement : Recrystallize the crude product using a benzene/petroleum ether (60–80°C) mixture to achieve >90% purity .

Q. How can researchers validate the structural identity and purity of this compound?

A multi-technique approach is critical:

- NMR spectroscopy : Confirm the presence of the carbamoyl group via H-NMR (δ 10.5–11.0 ppm for NH) and C-NMR (δ 165–170 ppm for carbonyl groups) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities; monitor mass-to-charge ratio (e.g., [M+H]⁺ = 397.5 for C₁₅H₁₀BrClNO₃) .

- X-ray crystallography : Resolve crystal structures to verify substituent positions and hydrogen-bonding patterns (e.g., Acta Crystallographica protocols) .

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

- Electrophilic substitution : The electron-withdrawing bromo and chloro groups on the phenyl ring direct reactions to meta/para positions, favoring nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki-Miyaura) .

- Solubility : Low polarity due to halogen substituents necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.

- Stability : Hydrolyzes under strong acidic/basic conditions; store at 0–4°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound’s bioactivity?

Experimental Design :

Derivatization : Synthesize analogs with substituent variations (e.g., replace Br with F, modify ester groups) .

In vitro assays : Test anti-proliferative activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7); compare IC₅₀ values against parent compound .

Computational modeling : Perform docking studies with target enzymes (e.g., COX-2, HDACs) to correlate substituent effects with binding affinity .

Data analysis : Use multivariate regression to identify critical substituents (e.g., halogen position) driving activity .

Q. How do conflicting reports on this compound’s environmental persistence align with experimental data?

Contradiction Analysis :

- Hydrolysis vs. photodegradation : Conflicting half-lives (e.g., 12 hrs in aqueous NaOH vs. 48 hrs under UV light) may arise from testing conditions. Standardize OECD 301B (ready biodegradability) and EPA 1618 (photolysis) protocols .

- Bioaccumulation : Contrast logP values (predicted ~3.5) with experimental BCF (bioconcentration factor) data in aquatic models (e.g., Daphnia magna) .

- Mitigation : Propose advanced oxidation processes (AOPs) using TiO₂/UV for degradation pathway elucidation .

Q. What methodologies are recommended for assessing its metabolic stability in pharmacokinetic studies?

Methodological Framework :

In vitro microsomal assays : Incubate with liver microsomes (human/rat); quantify parent compound depletion via LC-MS/MS to calculate intrinsic clearance .

Metabolite profiling : Identify phase I/II metabolites using high-resolution MS (e.g., Q-TOF) and compare with synthetic standards .

CYP inhibition screening : Test against CYP3A4, CYP2D6 isoforms to evaluate drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.